

NF449 Sodium Salt: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NF449 Sodium Salt**

Cat. No.: **B15157035**

[Get Quote](#)

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent P2X1 and G α Antagonist.

Introduction

NF449 sodium salt is a polysulfonated aromatic compound that has garnered significant interest in the scientific community for its potent and selective antagonist activity at the P2X1 purinergic receptor and the G α alpha subunit (G α) of heterotrimeric G proteins.^{[1][2]} Its utility as a pharmacological tool has been demonstrated in various in vitro and in vivo studies, particularly in the fields of thrombosis, inflammation, and neurotransmission.^{[3][4]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **NF449 sodium salt**, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

NF449 is a symmetrical molecule and an analogue of suramin.^[3] Its structure is characterized by a central urea moiety linking two substituted benzene rings, which are in turn connected to four benzenedisulfonic acid groups. The presence of eight sulfonic acid groups renders the molecule highly negatively charged and water-soluble.

Table 1: Chemical Identifiers and Properties of **NF449 Sodium Salt**

Identifier/Property	Value
IUPAC Name	4,4',4'',4'''-[carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]tetrakis-1,3-benzenedisulfonic acid, octasodium salt
CAS Number	627034-8-5
Molecular Formula	C ₄₁ H ₂₄ N ₆ Na ₈ O ₂₉ S ₈
Molecular Weight	1505.1 g/mol
Appearance	Crystalline solid
Purity	≥95%
Solubility	PBS (pH 7.2): 10 mg/mL
λ _{max}	277 nm
Storage	-20°C

Biological Activity

NF449 sodium salt exhibits a dual antagonistic action, targeting both a ligand-gated ion channel (P2X1) and a G protein subunit (G_α). This unique pharmacological profile makes it a valuable tool for dissecting complex signaling pathways.

P2X1 Receptor Antagonism

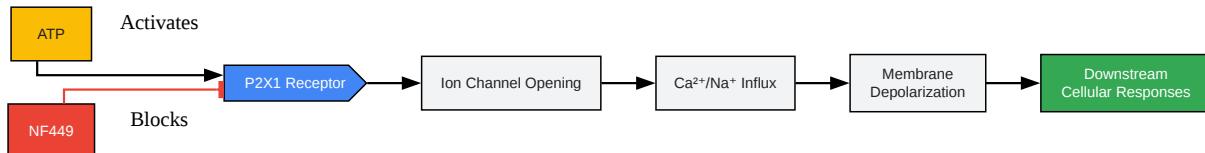
NF449 is a highly potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP.^{[1][2]} It has been shown to block P2X1-mediated currents with nanomolar to subnanomolar potency in various expression systems and native tissues.^{[1][5]} The high negative charge of NF449 is thought to contribute to its interaction with positively charged amino acid residues in the extracellular vestibule of the P2X1 receptor.^[3]

Table 2: In Vitro Potency of NF449 at P2X Receptors

Receptor Subtype	IC ₅₀ (nM)
rat P2X1	0.3
rat P2X1+5	0.7
human P2X1	0.05
rat P2X3	1800
rat P2X2+3	300
rat P2X2	47000
rat P2X4	>300000
human P2X7	40000

Data compiled from multiple sources.[\[2\]](#)[\[5\]](#)[\[6\]](#)

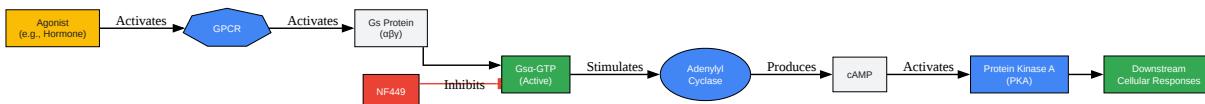
G_α Subunit Antagonism


In addition to its effects on P2X1 receptors, NF449 has been identified as a selective antagonist of the G_α subunit of heterotrimeric G proteins.[\[7\]](#)[\[8\]](#) It directly inhibits the activation of G_α, thereby preventing the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[\[4\]](#)[\[8\]](#) This action is selective for G_α, with significantly lower potency at other G protein subtypes like G_{i/o}.[\[7\]](#)

Signaling Pathways

The dual antagonism of NF449 allows for the modulation of two distinct signaling pathways.

P2X1 Receptor Signaling Pathway


Activation of the P2X1 receptor by ATP leads to the rapid influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of various downstream cellular responses. NF449 blocks this initial step, thereby inhibiting these downstream effects.

[Click to download full resolution via product page](#)

P2X1 Receptor Signaling Pathway Antagonized by NF449.

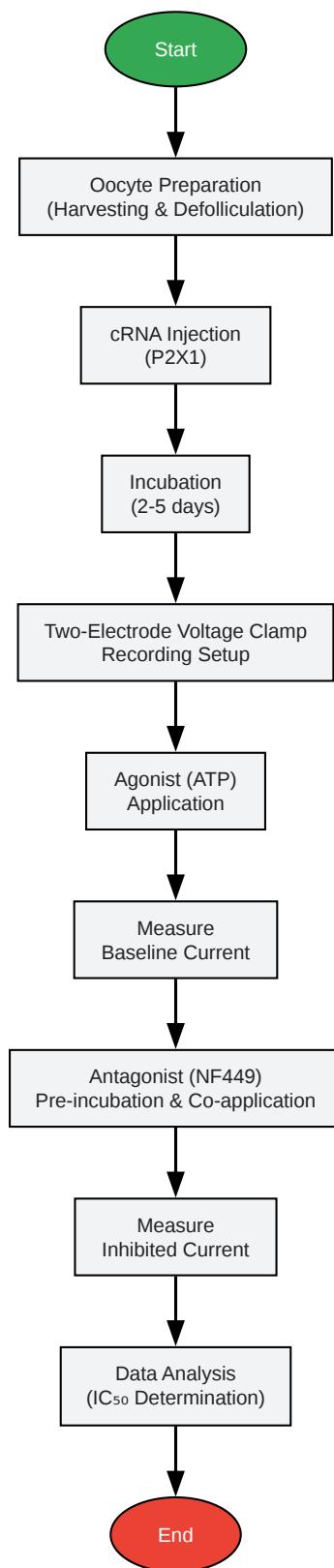
G_sα Signaling Pathway

The canonical G_sα signaling pathway is initiated by the activation of a G protein-coupled receptor (GPCR), leading to the exchange of GDP for GTP on the G_sα subunit. Activated G_sα then stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors. NF449 directly inhibits the activation of G_sα, thus blocking this entire cascade.

[Click to download full resolution via product page](#)

Gs Alpha Signaling Pathway Inhibited by NF449.

Experimental Protocols


The following are generalized protocols for key experiments used to characterize the activity of NF449. Researchers should adapt these protocols to their specific experimental systems and conditions.

Two-Electrode Voltage Clamp (TEVC) in *Xenopus* Oocytes

This technique is commonly used to study the electrophysiological properties of ion channels, such as P2X1, expressed in *Xenopus* oocytes.

Methodology:

- Oocyte Preparation: Surgically remove oocytes from a female *Xenopus laevis* frog and treat with collagenase to defolliculate.
- cRNA Injection: Inject oocytes with cRNA encoding the P2X1 receptor subunit. Incubate for 2-5 days to allow for receptor expression.
- Electrophysiological Recording:
 - Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
 - Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
 - Clamp the membrane potential at a holding potential of -60 mV.
- Drug Application:
 - Apply ATP (agonist) to the bath to elicit an inward current.
 - To test the antagonistic effect of NF449, pre-incubate the oocyte with NF449 for a defined period before co-applying it with ATP.
- Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of different concentrations of NF449 to determine the IC₅₀ value.

[Click to download full resolution via product page](#)

Experimental Workflow for Two-Electrode Voltage Clamp.

Adenylyl Cyclase Activity Assay

This assay measures the production of cAMP in response to $G\alpha_s$ activation and its inhibition by NF449.

Methodology:

- Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing a G_s -coupled receptor.
- Assay Reaction:
 - In a reaction tube, combine the cell membranes with an assay buffer containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (e.g., IBMX), and GTP.
 - Add the G_s -coupled receptor agonist to stimulate adenylyl cyclase activity.
 - To test the inhibitory effect of NF449, pre-incubate the membranes with varying concentrations of NF449 before adding the agonist.
- Incubation: Incubate the reaction mixture at 30-37°C for a specified time.
- cAMP Quantification: Stop the reaction and measure the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
- Data Analysis: Calculate the percentage of inhibition of agonist-stimulated adenylyl cyclase activity at different NF449 concentrations to determine the IC_{50} value.

Pharmacokinetics and Pharmacodynamics

Limited information is publicly available regarding the detailed pharmacokinetic and pharmacodynamic properties of NF449. As a highly charged and relatively large molecule, it is expected to have low oral bioavailability and limited cell permeability. In vivo studies have typically utilized intravenous or intraperitoneal administration.^[3] The rapid on and off rates observed in electrophysiological studies suggest a reversible binding to its targets.^[5] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Handling

NF449 sodium salt is intended for research use only.^[9] A safety data sheet (SDS) should be consulted before handling the compound. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be followed. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.^[9]

Conclusion

NF449 sodium salt is a powerful and selective pharmacological tool for studying P2X1 receptor and G_α-mediated signaling. Its dual antagonistic properties provide a unique opportunity to investigate the roles of these pathways in various physiological and pathological processes. This technical guide has summarized the key chemical, physical, and biological characteristics of NF449, providing a solid foundation for its application in research and drug discovery. As with any potent pharmacological agent, careful experimental design and consideration of its selectivity profile are crucial for the accurate interpretation of results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NF449: a subnanomolar potency antagonist at recombinant rat P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF 449 (1391) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF449 (sodium salt) | CAS 627034-85-9 | Cayman Chemical | Biomol.com [biomol.com]
- 5. NF449, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profiling at recombinant homomeric and heteromeric rat P2X receptors identifies the suramin analogue NF449 as a highly potent P2X1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G_α-selective G protein antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymancell.com [cdn.caymancell.com]
- To cite this document: BenchChem. [NF449 Sodium Salt: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15157035#nf449-sodium-salt-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com